Boc-2-methyl-D-phenylalanine
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Overview
Description
Boc-2-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The presence of the Boc group helps in protecting the amino group during chemical reactions, preventing unwanted side reactions.
Mechanism of Action
Mode of Action
The mode of action of Boc-2-methyl-D-phenylalanine involves its interaction with its targets, leading to various biochemical changes. The compound’s Boc group rotates rapidly, even at low temperatures, allowing high yields of lithiation at the benzylic position . The organolithium is configurationally stable at low temperature .
Biochemical Pathways
It’s known that the compound is involved in the process of asymmetric deprotonation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-methyl-D-phenylalanine typically involves the protection of the amino group of 2-methyl-D-phenylalanine with a Boc group. The process generally follows these steps:
Starting Material: 2-methyl-D-phenylalanine.
Reagent: Di-tert-butyl dicarbonate (Boc2O).
Base: Sodium hydroxide or triethylamine.
Solvent: Tetrahydrofuran or dichloromethane.
The reaction is carried out by dissolving 2-methyl-D-phenylalanine in the solvent, followed by the addition of the base and Boc2O. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Boc-2-methyl-D-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: Introduction of different functional groups at the phenyl or methyl positions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Deprotected Amino Acid: 2-methyl-D-phenylalanine.
Peptides: Various peptides formed by coupling with other amino acids.
Substituted Derivatives: Compounds with different functional groups introduced at specific positions.
Scientific Research Applications
Boc-2-methyl-D-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and in the study of peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials for various industrial applications
Comparison with Similar Compounds
Boc-2-methyl-L-phenylalanine: The L-enantiomer of Boc-2-methyl-D-phenylalanine.
Boc-2-methoxy-D-phenylalanine: A derivative with a methoxy group at the phenyl position.
Boc-2-methyl-D-tryptophan: A similar compound with a tryptophan backbone.
Uniqueness: this compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of a methyl group at the phenyl position. This configuration imparts distinct chemical and biological properties, making it valuable in the synthesis of specific peptides and proteins .
Properties
IUPAC Name |
(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOCPOJLMLJAR-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427279 |
Source
|
Record name | Boc-2-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-29-0 |
Source
|
Record name | Boc-2-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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